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Compound of Interest

Compound Name: 2-Thioadenosine

Cat. No.: B194474 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the chemical synthesis of 2-Thioadenosine, an

important intermediate in the synthesis of various therapeutic agents, including the antiplatelet

drug Cangrelor.[1][2] The protocol is based on a scalable process suitable for industrial

production, achieving high purity and yield.

Introduction
2-Thioadenosine is a sulfur-containing derivative of adenosine. Its synthesis is a critical step in

the manufacturing of several active pharmaceutical ingredients. The following protocol outlines

a robust and scalable method for the preparation of 2-Thioadenosine monohydrate from

commercially available oxidate adenosine.[1][2] The process involves a key ring-closure step

using carbon disulfide.[1]

Data Presentation
Table 1: Optimization of Reaction Conditions for 2-
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Entry
Temper
ature
(°C)

Time (h)

HPLC
Purity
(%) of 2-
Thioade
nosine

Impurity
6 (%)

Impurity
7 (%)

Impurity
8 (%)

Impurity
9 (%)

1 120 3 90.60 2.00 3.13 2.52 0.61

2 100 3 98.0 0.63 0.53 0.20 0.13

Data sourced from Xiang et al. (2023).[1]

Table 2: Summary of the Optimized Synthesis Protocol
Parameter Value

Starting Material Oxidate Adenosine (commercially available)

Key Reagents
Hydrogen peroxide, Sodium hydroxide, Carbon

disulfide

Final Product 2-Thioadenosine monohydrate

Overall Yield 46.4%

Purity (HPLC) 98.0%

Scale Kilogram

Data sourced from Xiang et al. (2023).[1][2]

Experimental Protocol
This protocol describes a three-step synthesis of 2-Thioadenosine monohydrate from oxidate

adenosine.

Step 1: Synthesis of Intermediate 4
In a suitable reactor, a mixture of adenosine (64.3 kg, 240.6 mol), water (144.0 kg), and

sodium tungstate (5.28 kg, 23.4 mol) is stirred at 40 to 50°C.[1]
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A 30% hydrogen peroxide solution (227.1 kg, 2,003.2 mol) is added dropwise, maintaining

the temperature below 60°C.[1]

The reaction temperature is then maintained at 55 to 60°C for 6 to 7 hours.[1]

The reaction progress is monitored by HPLC until the content of the starting material is less

than 1.5%.[1]

The mixture is cooled to 20 to 25°C and stirred for an additional 2 hours.[1]

The resulting solid is filtered and washed with water (50 kg) to yield the wet intermediate 4.

[1]

Step 2: Synthesis of Intermediate 5
A mixture of water (110.4 kg) and sodium hydroxide (34.8 kg, 870.0 mol) is stirred at 40 to

50°C.[1]

The wet intermediate 4 from the previous step is added in portions.[1]

The reaction mixture is stirred at 75 to 80°C for 3 to 4 hours.[1]

The reaction is monitored by HPLC until the content of intermediate 4 is less than 1.0%.[1]

After completion, the mixture is cooled to 20 to 25°C.[1]

The pH of the reaction mixture is adjusted to 8 to 10 using 15% hydrochloric acid.[1]

The resulting mixture is filtered and washed with methanol (25 kg).[1]

The filtrate is concentrated to dryness to yield intermediate 5, which is used directly in the

next step.[1]

Step 3: Synthesis of 2-Thioadenosine Monohydrate
(Compound 1)

A 1,000 L autoclave is charged with water (120 kg), methanol (370 kg), intermediate 5 (27.87

kg, 102.0 mol, converted), and carbon disulfide (240 kg) under a nitrogen atmosphere.[1]
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The reaction mixture is heated in the autoclave at 100 to 105°C for 3 hours, with the

pressure maintained at approximately 1.2 to 1.9 MPa.[1]

After cooling to 20 to 25°C, the layers are separated.[1]

The lower layer, containing carbon disulfide, is extracted and concentrated.[1]

The reaction mixture is then cooled to 0 to 5°C and stirred for 1 hour to precipitate a crude

yellow solid, which is isolated by filtration.[1]

The crude product is recrystallized from an ammonia/n-butanol/hydrochloric acid system to

obtain 2-Thioadenosine monohydrate as a yellow solid (24.73 kg; 81% yield for this step;

98.0% HPLC purity).[1]
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Step 1: Synthesis of Intermediate 4

Step 2: Synthesis of Intermediate 5

Step 3: Synthesis of 2-Thioadenosine Monohydrate

Adenosine, Water, Sodium Tungstate

Add 30% Hydrogen Peroxide

40-50°C

Reaction at 55-60°C for 6-7h

<60°C

Cool and filter

Intermediate 4 (wet solid)

Intermediate 4

Add to NaOH solution

40-50°C

Reaction at 75-80°C for 3-4h

Cool, adjust pH, filter

Intermediate 5 (concentrated filtrate)

Intermediate 5, Water, Methanol, CS2

Reaction at 100-105°C for 3h

Autoclave, N2 atm

Cool, separate layers, precipitate

Recrystallization

2-Thioadenosine Monohydrate

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of 2-Thioadenosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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